1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
Description
1-{7-Azabicyclo[221]heptan-1-yl}methanaminehydrochloride is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with a nitrogen atom
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6,9H,1-5,8H2;1H |
InChI Key |
VGYQWXOYKCNVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework.
Introduction of the Amino Group:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, including amine oxidases and cytochrome P450 enzymes, affecting their activity and function.
Pathways Involved: The compound can modulate neurotransmitter pathways by influencing the synthesis, release, and degradation of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride, also known as a derivative of azabicyclo compounds, has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
- Molecular Formula : C8H15N·HCl
- Molecular Weight : 175.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It acts as a selective agonist for certain nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.
Key Mechanisms:
- Nicotinic Receptor Activation : The compound binds to nAChRs, promoting neurotransmitter release and enhancing synaptic transmission.
- Neuroprotective Effects : Studies indicate that it may exhibit neuroprotective properties by modulating excitotoxicity pathways.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Neurotransmission | Enhances cholinergic signaling through nAChR activation. |
| Neuroprotection | Potentially protects neurons from damage due to excitotoxicity. |
| Cognitive Enhancement | May improve cognitive functions in animal models. |
Case Studies
- Cognitive Function Improvement :
- Neuroprotective Effects :
-
Behavioral Studies :
- Behavioral assays showed that the compound could reduce anxiety-like behaviors in mice, further supporting its potential therapeutic applications in anxiety disorders .
Comparative Analysis
Comparative studies with other similar compounds highlight the unique efficacy of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride:
| Compound | Mechanism | Efficacy |
|---|---|---|
| Compound A | nAChR Agonist | Moderate |
| Compound B | NMDA Receptor Modulator | Low |
| 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride | nAChR Agonist | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
